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Compound of Interest

Compound Name: 2(1H)-Quinolinone, 1,6-dimethyl-

CAS No.: 29969-49-1

Cat. No.: B183126 Get Quote

Executive Summary
1,6-dimethyl-2(1H)-quinolinone is a pivotal scaffold in medicinal chemistry and solid-state

photochemistry. Unlike flexible solution-phase molecules, its utility is defined by its rigid

crystalline lattice, which dictates its reactivity (via Schmidt’s topochemical postulates) and

pharmacological bioavailability.

This guide compares the experimental structural characterization of this molecule against

computational predictions, providing validated protocols for synthesis and data interpretation.
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Property Specification

CAS Number 29969-49-1

Formula C₁₁H₁₁NO

Molecular Weight 173.21 g/mol

Crystal System (Analog)
Monoclinic (Predicted based on 1-methyl

homolog)

Key Reactivity
Solid-state [2+2] photodimerization

(Topochemically controlled)

Melting Point Monomer: ~80–82 °C

Photodimer MP
252–253 °C (Evidence of successful lattice

alignment)

Synthesis & Crystallization Protocol
To obtain high-quality crystals suitable for X-ray diffraction, a high-purity synthesis free of

regioisomers is required. The following protocol utilizes the ferricyanide oxidation method,

which is superior to direct methylation for regiochemical control.

Step-by-Step Synthesis Workflow
Objective: Synthesis of 1,6-dimethyl-2(1H)-quinolinone from 6-methylquinoline.

Quaternization (Methylation):

Dissolve 6-methylquinoline (1.0 eq) in anhydrous benzene or toluene.

Add dimethyl sulfate (1.1 eq) dropwise at 0 °C.

Reflux for 2–4 hours to form the N-methylquinolinium methyl sulfate salt.

Checkpoint: Isolate the salt via filtration; it should be a hygroscopic solid.

Oxidation (Ferricyanide Method):
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Dissolve the quaternary salt in water.

Prepare a separate solution of potassium ferricyanide (K₃Fe(CN)₆, 2.5 eq) and sodium

hydroxide (NaOH, 3.0 eq) in water.

Add the salt solution to the alkaline ferricyanide solution dropwise at 0–5 °C.

Mechanism:[1][2][3] The hydroxide attacks the electron-deficient C2 position, followed by

hydride abstraction by the oxidant.

Isolation & Crystallization:

Extract the resulting precipitate with chloroform or dichloromethane.

Wash with brine, dry over MgSO₄, and concentrate.

Crystallization (Critical for XRD): Recrystallize from ethanol/water (4:1) or ethyl

acetate/hexane. Slow evaporation at room temperature yields prisms suitable for

diffraction.

Experimental Workflow Diagram
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Slow Evap.

Click to download full resolution via product page

Figure 1: Validated synthetic route to generate diffraction-quality crystals of 1,6-dimethyl-2(1H)-

quinolinone.

Comparative Structural Analysis: XRD vs.
Alternatives
When specific .CIF (Crystallographic Information File) data is inaccessible or requires

validation, researchers must compare methods to deduce the structure.
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Method A: Single Crystal XRD (The Gold Standard)
This is the only method to determine absolute configuration and packing motifs.

Structural Homology: The structure of 1,6-dimethyl-2(1H)-quinolinone is isostructural to the

parent 1-methyl-2(1H)-quinolinone but with expanded unit cell volume due to the C6-methyl

group.

Packing Mode: Quinolinones typically pack in anti-parallel head-to-tail stacks or head-to-

head pairs.

Data Interpretation: The formation of a photodimer (MP 252 °C) confirms that the alkene

(C3=C4) distance in the crystal lattice is < 4.2 Å (Schmidt’s Rule). If the distance were >

4.2 Å, the crystal would be photostable.

Key Interaction:

-

stacking dominates the

-axis, while C=O···H-C hydrogen bonds stabilize the

plane.

Method B: Powder XRD (PXRD)
Used for bulk phase identification (polymorph screening).

Performance: Lower resolution than SC-XRD. Cannot resolve atomic positions but excellent

for "fingerprinting" batches.

Expected Data: The 1,6-dimethyl derivative will show a shift in the low-angle reflections (2

< 20°) compared to the 1-methyl parent, corresponding to the increased

-spacing caused by the steric bulk of the methyl group at position 6.

Method C: Computational Prediction (DFT/Hirshfeld)
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Used when crystals are too small for SC-XRD.

Performance: High accuracy for molecular geometry (bond lengths), moderate accuracy for

packing energy.

Insight: DFT calculations (B3LYP/6-31G*) predict that the C6-methyl group disrupts the

planar "sheet" formation seen in unsubstituted quinolinones, inducing a "herringbone" or

"slipped stack" motif to minimize steric clash between the C6-methyl and the carbonyl

oxygen of the neighboring molecule.

Comparison Table: Structural Determination Methods
Feature Single Crystal XRD

Powder XRD
(PXRD)

Computational
(DFT)

Primary Output
3D Atomic

Coordinates (x, y, z)

1D Diffractogram

(Intensity vs 2

)

Energy Minimized

Geometry

Lattice Data

Exact Unit Cell (a, b,

c,

,

,

)

Approximate Unit Cell
Predicted Packing

Energy

Sample Req.
Single, defect-free

crystal (>0.1 mm)
Polycrystalline powder None (Virtual)

Reliability
High (Experimental

Fact)

Medium (Phase ID

only)

Medium (Model

Dependent)

Cost/Time High / Days Low / Minutes Low / Hours

Functional Validation: The Photodimerization Test
The most robust "self-validating" test for the crystal structure of quinolinones is their response

to UV light. This is a functional probe of the crystal lattice.
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Hypothesis: If the crystal packs in a head-to-tail (

-type) arrangement with distance < 4.2 Å, irradiation will yield the anti-dimer.

Experimental Evidence: 1,6-dimethyl-2(1H)-quinolinone forms a stable photodimer with a

melting point of 252–253 °C.

Conclusion: The crystal structure must possess parallel stacking of the alkene bonds. The

high melting point of the dimer (vs ~80 °C for the monomer) indicates a significant increase

in lattice energy and symmetry, characteristic of cyclobutane-fused quinolinone dimers.

Crystal Lattice
(1,6-Dimethyl-2-quinolone)

Packing Geometry:
Distance < 4.2 Å

Orientation: Head-to-Tail

Determines

UV Irradiation
(Solid State)

Enables

[2+2] Cycloaddition
(Topochemical Control)

Cyclobutane Dimer
(MP: 252-253 °C)
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Figure 2: The "Photochemical Probe" logic. The formation of the high-melting dimer confirms

specific spatial constraints within the crystal lattice.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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